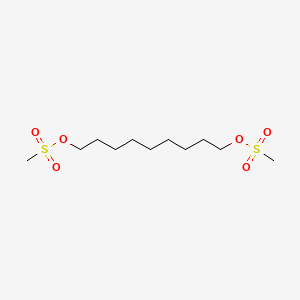
1,8-Diazacyclotetradecane-2,7-dione
Vue d'ensemble
Description
1,8-Diazacyclotetradecane-2,7-dione is a polymer additive present in textile fibers . It is a solid formed as an unwanted side-product in the conventional process to form Nylon 66 from adipic acid and hexamethylene diamine .
Synthesis Analysis
1,8-Diazacyclotetradecane-2,7-dione is formed as a by-product in the conventional commercial processes for the preparation of nylon 66 polymer, where adipic acid and hexamethylene diamine are reacted .Molecular Structure Analysis
The molecular weight of 1,8-Diazacyclotetradecane-2,7-dione is 226.32 . Its IUPAC name is 1,8-diazacyclotetradecane-2,7-dione and its InChI code is 1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis
1,8-Diazacyclotetradecane-2,7-dione is a solid that can dissolve in water and organic solvents . It has a molecular weight of 226.32 and a storage temperature of 28°C .Applications De Recherche Scientifique
Microplastics Analysis
1,8-Diazacyclotetradecane-2,7-dione has been used in the analysis of microplastics in aquatic shellfish . The organic matter in aquatic shellfish was removed by alkali digestion, and the extraction method was optimized using hexafluoroisopropanol as the extraction solvent . The Py-GC/MS technique, which uses this compound, is suitable for the analysis and detection of trace microplastics in aquatic shellfish .
Polymer Additive
This compound is a polymer additive present in textile fibers . It can be used to enhance the properties of the fibers, making them more durable, flexible, or resistant to certain environmental factors .
Nylon 66 Production
1,8-Diazacyclotetradecane-2,7-dione is used in the production of Nylon 66 polymers . Traditionally, adipic acid and hexamethylenediamine are reacted to produce Nylon 66 polymers. However, this reaction produces 1,8-Diazacyclotetradecane-2,7-dione as a byproduct . This byproduct was usually considered waste, but it can now be used as a starting material in the production of Nylon 66 polymers .
Safety and Hazards
Mécanisme D'action
Propriétés
IUPAC Name |
1,8-diazacyclotetradecane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYYEPTQTZOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962621 | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diazacyclotetradecane-2,7-dione | |
CAS RN |
4266-66-4 | |
| Record name | 1,7-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















